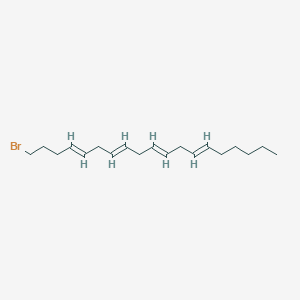
(4E,7E,10E,13E)-1-Bromononadeca-4,7,10,13-tetraene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4E,7E,10E,13E)-1-Bromononadeca-4,7,10,13-tetraene is a synthetic organic compound characterized by its bromine atom attached to a long carbon chain with multiple double bonds. This compound is of interest in various fields of scientific research due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4E,7E,10E,13E)-1-Bromononadeca-4,7,10,13-tetraene typically involves the bromination of a precursor compound with a similar carbon chain structure. The reaction conditions often require the use of bromine or a bromine-containing reagent under controlled temperature and solvent conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
(4E,7E,10E,13E)-1-Bromononadeca-4,7,10,13-tetraene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Addition Reactions: The multiple double bonds in the carbon chain can participate in addition reactions with various reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, amines, and thiols.
Addition Reactions: Reagents such as hydrogen, halogens, and hydrogen halides are commonly used.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are frequently employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted alkenes, while addition reactions can produce saturated or partially saturated compounds.
科学的研究の応用
(4E,7E,10E,13E)-1-Bromononadeca-4,7,10,13-tetraene has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (4E,7E,10E,13E)-1-Bromononadeca-4,7,10,13-tetraene involves its interaction with molecular targets through its bromine atom and multiple double bonds. These interactions can lead to various biochemical and physiological effects, depending on the specific context and application. The compound’s reactivity allows it to participate in a range of chemical pathways, influencing its behavior and effects.
類似化合物との比較
Similar Compounds
(4E,7E,10E,13E)-Hexadeca-4,7,10,13-tetraenoic acid: A similar compound with a shorter carbon chain and carboxylic acid group.
(4E,7E,10Z,13E,16E,19E)-Docosa-4,7,10,13,16,19-hexaenoic acid: A compound with additional double bonds and a longer carbon chain.
Uniqueness
(4E,7E,10E,13E)-1-Bromononadeca-4,7,10,13-tetraene is unique due to its specific bromine substitution and the arrangement of its double bonds. This structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
特性
IUPAC Name |
(4E,7E,10E,13E)-1-bromononadeca-4,7,10,13-tetraene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-19H2,1H3/b7-6+,10-9+,13-12+,16-15+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKJOMAVHOLGUBD-CGRWFSSPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C/C/C=C/C/C=C/C/C=C/CCCBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
A: Radiolabeled molecules, like the 1-[11C]polyhomoallylic fatty acids described in the paper, are valuable tools in research because they allow scientists to track the fate and distribution of these molecules within a biological system. This is particularly useful for studying fatty acid metabolism, transport, and incorporation into cell membranes. The short half-life of the carbon-11 isotope (around 20 minutes) makes these compounds suitable for positron emission tomography (PET) imaging, a technique that can visualize and quantify biological processes in living organisms. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














